
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a phenoxazine core, a trifluoromethoxy group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone.
Introduction of the Trifluoromethoxy Group: This step might involve the use of trifluoromethoxy reagents under specific conditions, such as the presence of a base or a catalyst.
Sulfonamide Formation: The final step involves the reaction of the phenoxazine derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxazine core.
Reduction: Reduction reactions could potentially modify the sulfonamide or phenoxazine moieties.
Substitution: Various substitution reactions can occur, especially involving the trifluoromethoxy group or the sulfonamide linkage.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be explored as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Biological Probes: The compound could be used as a fluorescent probe for studying biological processes.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Dye and Pigment Industry: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: Potential incorporation into polymers to impart specific properties.
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. For example:
Biological Activity: It might interact with specific proteins or enzymes, inhibiting their activity or altering their function.
Catalytic Activity: It could facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazine Derivatives: Compounds with similar phenoxazine cores.
Trifluoromethoxy Compounds: Other compounds featuring the trifluoromethoxy group.
Sulfonamides: Compounds with sulfonamide linkages.
Uniqueness
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its structural features, which may impart distinct chemical and biological properties not found in other compounds.
Propriétés
Formule moléculaire |
C24H21F3N2O6S |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C24H21F3N2O6S/c25-24(26,27)35-15-9-11-16(12-10-15)36(31,32)28-17-13-33-14-20(23(17)30)29-18-5-1-3-7-21(18)34-22-8-4-2-6-19(22)29/h1-12,17,20,23,28,30H,13-14H2 |
Clé InChI |
VZSSJHSTZMEEEV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



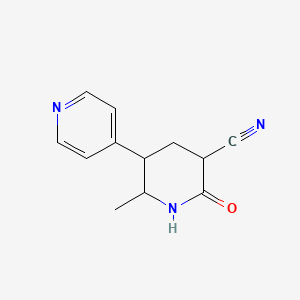
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
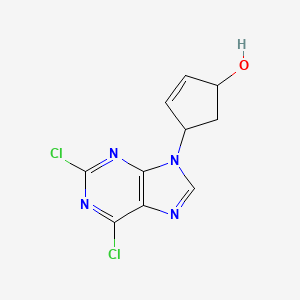
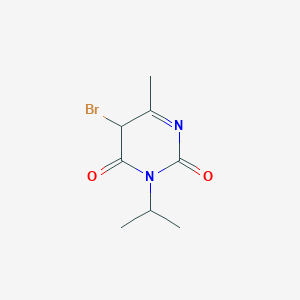
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
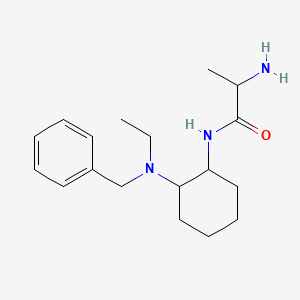
![N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)
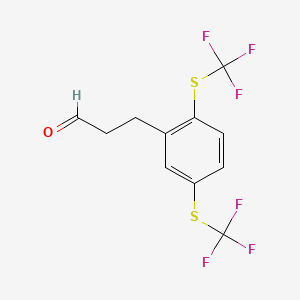
![(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14789939.png)
